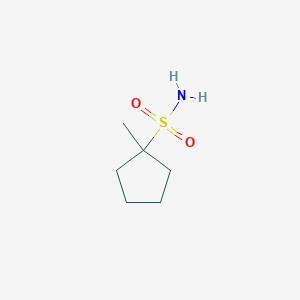

1-Methylcyclopentane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(10(7,8)9)4-2-3-5-6/h2-5H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCYTPFTNRPMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positional and Structural Isomerism Within Substituted Cyclopentane Sulfonamides

Isomerism, the phenomenon where molecules have the same molecular formula but different arrangements of atoms, is a fundamental concept in organic chemistry. For substituted cyclopentane (B165970) sulfonamides, both positional and structural isomerism are important considerations that give rise to a variety of distinct chemical entities.

Positional Isomerism: This type of isomerism arises from the different possible locations of substituents on the cyclopentane ring. In the case of a methylcyclopentane (B18539) sulfonamide, the methyl group and the sulfonamide group can be attached to different carbon atoms of the cyclopentane ring. For example, 2-methylcyclopentane-1-sulfonamide (B2522474) and 3-methylcyclopentane-1-sulfonamide (B3232541) are positional isomers of 1-methylcyclopentane-1-sulfonamide. americanelements.comsmolecule.com These isomers will exhibit different physical and chemical properties due to the varying spatial relationship between the two substituent groups.

Structural Isomerism: Structural isomers have the same molecular formula but differ in the connectivity of their atoms. youtube.com In the context of C₆H₁₃NO₂S, the molecular formula for this compound, numerous structural isomers exist. biosynth.com These can include other cyclic structures with different ring sizes (e.g., cyclohexane (B81311) sulfonamide) or acyclic structures. Within the realm of substituted cyclopentanes, structural isomerism can also be observed. For instance, ethylcyclopentane-1-sulfonamide would be a structural isomer of dimethylcyclopentane-1-sulfonamide. smolecule.combldpharm.com

Furthermore, stereoisomerism, specifically cis-trans isomerism, is possible in disubstituted cycloalkanes. libretexts.org For a compound like 2-methylcyclopentane-1-sulfonamide, the methyl and sulfonamide groups can either be on the same side (cis) or on opposite sides (trans) of the cyclopentane ring, leading to two distinct diastereomers.

The various isomers of substituted cyclopentane sulfonamides can be expected to have different physical properties, such as melting points, boiling points, and solubility, as well as different biological activities due to their unique three-dimensional shapes and the resulting interactions with biological macromolecules.

Rationale for Focused Academic Inquiry into 1 Methylcyclopentane 1 Sulfonamide

Synthesis via Functional Group Interconversions on the Cyclopentane (B165970) Ring

Sulfinamides as Precursors and Subsequent Oxidation Strategies

A versatile and mild approach to sulfonamides involves a two-step process starting from sulfinamide precursors. organic-chemistry.org This method circumvents the use of harsh or unstable reagents like sulfonyl chlorides. organic-chemistry.org The initial step involves the formation of a sulfinamide, which is then oxidized to the desired sulfonamide. organic-chemistry.orgorganic-chemistry.org

The synthesis of the sulfinamide intermediate can be achieved through the reaction of methyl sulfinates with lithium amides at low temperatures or by directly reacting primary and secondary amines with methyl sulfinates under reflux. organic-chemistry.org For the subsequent oxidation of the sulfinamide to the sulfonamide, various oxidizing agents can be employed. A common and effective reagent for this transformation is 3-chloroperoxybenzoic acid (MCPBA). organic-chemistry.org This oxidation step generally proceeds in high yield and often does not require purification of the intermediate sulfinamide. organic-chemistry.org

Another strategy involves the use of N-chlorosuccinimide (NCS) as a halogenating agent to activate the sulfinamide for reaction with amines or other nucleophiles, leading to the formation of sulfonimidamides, which are analogues of sulfonamides. nih.govbeilstein-journals.org While this method primarily yields sulfonimidamides, it highlights the reactivity of sulfinamides as versatile precursors in the synthesis of sulfur-nitrogen containing compounds. nih.govbeilstein-journals.org The choice of the N-protecting group on the sulfinamide can influence the reaction's efficiency. beilstein-journals.org

Table 1: Comparison of Oxidation Strategies for Sulfinamide to Sulfonamide Conversion

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| 3-Chloroperoxybenzoic acid (MCPBA) | Mild conditions | High yields, broad substrate compatibility, avoids hazardous reagents organic-chemistry.org | |

| N-Chlorosuccinimide (NCS) | Room temperature | Convenient, avoids explosive reagents nih.govbeilstein-journals.org | Primarily for sulfonimidamide synthesis nih.govbeilstein-journals.org |

Ring-Closing Reactions for Cyclopentane Sulfonamide System Formation

The formation of the cyclopentane ring system bearing a sulfonamide group can be achieved through intramolecular cyclization reactions. These ring-closing strategies are powerful tools for constructing cyclic structures with defined stereochemistry.

One such approach involves the intramolecular addition of a sulfonamidoyl radical to an unsaturated bond within the same molecule. thieme-connect.de This free-radical cyclization can be initiated under thermal conditions in the presence of a suitable initiator. thieme-connect.de For instance, the reaction of 5-hexenyl fluoride (B91410) with sodium naphthalene (B1677914) generates a 5-hexenyl radical which can cyclize to form a methylcyclopentane (B18539) ring. researchgate.net While this specific example does not directly yield a sulfonamide, the principle of radical cyclization can be applied to appropriately designed sulfonamide precursors.

Another strategy is the intramolecular hydroamination of alkynic sulfonamides catalyzed by transition metals like gold. d-nb.info This method allows for the formation of nitrogen-containing heterocyclic rings, and while often used for larger rings like azepines, the principles can be adapted for the synthesis of five-membered rings. d-nb.info The choice of ligand is crucial for the efficiency and regioselectivity of the cyclization. d-nb.info

Furthermore, photoinduced intramolecular C-N coupling reactions offer a mild and efficient way to form cyclic sulfonamides. conicet.gov.ar This approach, often proceeding via a Radical Nucleophilic Unimolecular Substitution (SRN1) mechanism, utilizes visible light to initiate the cyclization of a suitably substituted sulfonamide precursor. conicet.gov.ar The electronic nature of the substituents on the aromatic rings can influence the reaction yields. conicet.gov.ar

Stereoselective and Asymmetric Synthesis of Substituted Cyclopentane Sulfonamides

The synthesis of chiral cyclopentane sulfonamides, where the stereochemistry at the 1-position and any other stereocenters on the ring is controlled, is of significant interest for applications in drug discovery and development. Various asymmetric strategies have been developed to achieve this goal.

Enantioselective Approaches to Chiral Cyclopentane Systems

The creation of chiral cyclopentane scaffolds can be achieved through several enantioselective methods. acs.org One powerful technique is the use of transition metal-catalyzed asymmetric hydrogenation of cyclic enesulfonamides, which can yield chiral cyclic sulfonamides with high enantiomeric excess (ee). acs.org For instance, palladium complexes with chiral diphosphine ligands have been shown to be effective for this transformation. acs.org

Another approach involves the desymmetric hydroheteroarylation of cyclopentenes catalyzed by iridium complexes. This method can construct 1,3-nonadjacent stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net While not directly forming a sulfonamide, the resulting chiral cyclopentane can be a key intermediate for further functionalization.

Diastereoselective Control in this compound Synthesis

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. In the context of substituted cyclopentanes, tandem reactions can be employed to set multiple stereocenters in a single operation. For example, a diastereoselective tandem oxidation/Michael/aldol reaction has been used to synthesize bis-spirorhodanine-linked cyclopentanes. researchgate.net

Visible-light-induced [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins provide a highly diastereoselective route to trans-cyclopentanes. bris.ac.uk This reaction proceeds through a nitrogen-centered radical and allows for the construction of cyclopentanes with useful functional groups. bris.ac.uk The stereoselectivity of the cyclization can be influenced by the substituents on both the cyclopropylamine (B47189) and the olefin. bris.ac.uk

Chiral Auxiliary and Catalyst-Controlled Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral sulfinamides, which are precursors to chiral sulfonamides, quinine (B1679958) has been used as a chiral auxiliary, affording products with excellent enantioselectivity. nih.gov The auxiliary can typically be recovered and reused. nih.gov Camphorsultam is another effective chiral auxiliary used in various asymmetric transformations, including Michael additions. wikipedia.org

Catalyst-controlled synthesis offers a more atom-economical approach to chirality. Chiral catalysts, such as those derived from cinchona alkaloids, can be used to promote enantioselective reactions. rice.edubeilstein-journals.org For instance, a bifunctional quinine-derived sulfonamide organocatalyst has been developed for the asymmetric sulfa-Michael reaction, yielding products with high enantiomeric excess. beilstein-journals.org Palladium catalysts bearing chiral ligands have also been employed in the enantioselective synthesis of axially chiral N-C sulfonamides through N-allylation. nih.gov

Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Sulfonamide Synthesis

| Chiral Controller | Type | Application | Key Features |

| Quinine | Chiral Auxiliary | Asymmetric synthesis of sulfinamides nih.gov | Recoverable and recyclable, provides excellent enantioselectivity nih.gov |

| Camphorsultam | Chiral Auxiliary | Asymmetric Michael additions wikipedia.org | Induces high diastereoselectivity wikipedia.org |

| (DHQD)₂PHAL | Chiral Catalyst | Atroposelective synthesis of N-aryl sulfonamides rice.edu | Commercially available, provides good enantioselectivity rice.edu |

| Quinine-derived sulfonamide | Organocatalyst | Asymmetric sulfa-Michael reaction beilstein-journals.org | Bifunctional activation, low catalyst loading beilstein-journals.org |

| Palladium/(S,S)-Trost ligand | Chiral Catalyst | Enantioselective N-allylation of sulfonamides nih.gov | Creates N-C axial chirality with good enantioselectivity nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols for Sulfonamides

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to develop more environmentally friendly and sustainable processes. sci-hub.se A key focus is the use of greener solvents, such as water or deep eutectic solvents (DESs), and the avoidance of hazardous reagents. sci-hub.sersc.orgnih.gov

Synthesizing sulfonamides in water has been demonstrated as a facile and environmentally benign method. rsc.orgmdpi.com These reactions can be carried out at room temperature, often using sodium carbonate as a base, and the product can be isolated by simple filtration after acidification. rsc.orgmdpi.com This approach eliminates the need for organic solvents and organic bases. mdpi.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as sustainable reaction media for sulfonamide synthesis. nih.gov Reactions in DESs like choline (B1196258) chloride/glycerol or choline chloride/urea can proceed in high yields at ambient temperature. nih.gov

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se Mechanochemistry, using a ball mill for reactions, offers another solvent-free method for the synthesis of sulfonamides from disulfides in a one-pot, two-step process. rsc.org This method is cost-effective and uses environmentally friendly reagents. rsc.org

Table 3: Green and Sustainable Methods for Sulfonamide Synthesis

| Method | Solvent/Conditions | Key Advantages |

| Aqueous Synthesis | Water | Environmentally benign, simple workup, avoids organic solvents and bases rsc.orgmdpi.com |

| Deep Eutectic Solvents (DESs) | Choline chloride-based DESs | Reusable, sustainable, high yields at ambient temperature nih.gov |

| Solvent-Free Synthesis | Neat, room temperature | Eliminates solvent waste, clean technology sci-hub.se |

| Mechanochemistry | Ball mill, solvent-free | Cost-effective, environmentally friendly reagents, one-pot procedure rsc.org |

Computational Chemistry and Theoretical Investigations of 1 Methylcyclopentane 1 Sulfonamide

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic environment of 1-Methylcyclopentane-1-sulfonamide. These methods provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. bohrium.commdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Theoretical studies on similar sulfonamides have demonstrated that DFT is effective in reproducing experimentally determined crystal structures. bohrium.com The analysis of the electronic structure often includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of the molecule. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A typical output from a DFT calculation for this compound would include the optimized Cartesian coordinates of each atom, allowing for the visualization of the three-dimensional structure. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the partial atomic charges and the nature of the bonding interactions, such as the degree of covalent and ionic character in the S-N and S-O bonds. researchgate.net

| Parameter | Calculated Value |

| Total Energy (Hartree) | -835.456 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | 1.54 |

| HOMO-LUMO Gap (eV) | 8.66 |

| Dipole Moment (Debye) | 4.25 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules from computational studies.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theory compared to DFT and are often used to benchmark DFT results. mdpi.comresearchgate.net

For this compound, ab initio calculations can offer a more precise description of electron correlation effects, which are important for accurately determining the molecule's energy and properties. These methods are computationally more demanding but can be crucial for resolving subtle electronic effects that may influence the molecule's behavior. Theoretical studies on simpler sulfonamides have utilized MP2 methods to investigate S-N bond rotational barriers and conformational preferences, providing valuable data on the electronic interactions at play. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentane (B165970) ring and the rotation around the S-N bond give rise to multiple possible conformations for this compound. Understanding the relative energies of these conformers is essential for predicting the molecule's predominant shape in different environments.

The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The presence of the methyl and sulfonamide substituents on the same carbon atom (C1) influences the preferred ring pucker. Computational methods can be used to perform a potential energy surface scan by systematically varying the ring's puckering coordinates to identify the most stable conformations. The energy differences between these conformers are typically small, on the order of a few kcal/mol.

Rotation around the S-N bond in the sulfonamide group is another key aspect of the molecule's flexibility. Theoretical calculations can determine the rotational barrier by plotting the energy of the molecule as a function of the C-S-N-H dihedral angle. Studies on related sulfonamides have shown that the eclipsed conformation of the S=O and N-H bonds is often preferred. researchgate.net The height of the rotational barrier provides information about the rigidity of the sulfonamide group and the likelihood of interconversion between different rotamers at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Envelope (eclipsed) | 0.00 | 6.5 |

| Twist (eclipsed) | 1.2 | 6.8 |

| Envelope (staggered) | 3.5 | - |

| Twist (staggered) | 4.8 | - |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules from computational studies.

Prediction and Analysis of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can generate predicted spectra that can be compared with experimental data to confirm the molecular structure.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. bohrium.com The computed vibrational modes can be animated to visualize the atomic motions associated with each peak, aiding in the assignment of experimental spectra. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the SO2 group, the S-N stretching, and the N-H stretching vibrations.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict the chemical shifts, which are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule.

| Spectroscopic Data | Predicted Value |

| UV-Vis λmax (nm) | 220 |

| IR ν(SO2, asym) (cm⁻¹) | 1350 |

| IR ν(SO2, sym) (cm⁻¹) | 1160 |

| ¹H NMR δ (CH3) (ppm) | 1.35 |

| ¹³C NMR δ (C1) (ppm) | 70.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules from computational studies.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a virtual laboratory to explore the mechanisms of chemical reactions. For a molecule like this compound, these methods could offer insights into its formation and reactivity.

Elucidation of Sulfonamide Formation Energetics

The synthesis of sulfonamides can often proceed through the reaction of a sulfonyl chloride with an amine. In the case of this compound, this would likely involve 1-methylcyclopentane-1-sulfonyl chloride and ammonia (B1221849) or an ammonia equivalent.

A hypothetical energy profile for this reaction could be constructed, illustrating the energy changes as the reactants approach each other, form the transition state, and finally yield the product.

Table 1: Hypothetical Energetic Data for the Formation of this compound

| Parameter | Hypothetical Value (kcal/mol) |

| Energy of Reactants | 0 (Reference) |

| Energy of Transition State | +15 to +25 |

| Energy of Products | -20 to -40 |

| Activation Energy (Ea) | +15 to +25 |

| Enthalpy of Reaction (ΔH) | -20 to -40 |

| Note: These values are illustrative and not based on actual experimental or computational data for this specific compound. |

Prediction of Reactivity and Selectivity

Computational models can also predict how a molecule will react and at which sites. For this compound, theoretical calculations could identify the most likely sites for electrophilic or nucleophilic attack. For example, the distribution of electron density across the molecule can be calculated to pinpoint electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) could be used to predict the reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other chemical species. The energy and shape of these orbitals would provide insights into its potential reactions. While specific data for this compound is unavailable, general studies on sulfonamides have used these techniques to understand their chemical behavior. jcsp.org.pkresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics can describe the static properties of a molecule, molecular dynamics (MD) simulations are used to understand its movement and behavior over time. unipg.it An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between all atoms over a series of very small time steps.

This would allow researchers to observe:

Conformational Changes: How the cyclopentane ring puckers and how the sulfonamide group rotates.

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes. For example, the sulfonamide group is capable of forming hydrogen bonds, and MD simulations could reveal the strength and lifetime of these bonds.

While specific MD simulations for this compound have not been published, the methodology has been applied to understand the interaction of other sulfonamides with biological targets. peerj.com

Quantitative Structure-Property Relationship (QSPR) Studies of Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. iupac.orgrsc.org To perform a QSPR study that includes this compound, a dataset of related sulfonamide compounds with known properties would be required.

For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. jcsp.org.pkresearchgate.net

Table 2: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Examples |

| Topological | Wiener index, Randić index |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Physicochemical | LogP (lipophilicity), Molar refractivity |

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with a specific property (e.g., solubility, boiling point, or biological activity). Such a model could then be used to predict the properties of new or untested compounds like this compound. General QSPR studies on sulfonamides have been conducted to predict various physicochemical properties. jcsp.org.pkresearchgate.net

Derivatization Strategies and Advanced Chemical Modifications of 1 Methylcyclopentane 1 Sulfonamide

Chiral Derivatization for Stereochemical Resolution and Absolute Configuration Determination

Since 1-Methylcyclopentane-1-sulfonamide is a chiral molecule, the separation of its enantiomers and the determination of their absolute configuration are crucial for understanding its biological activity. Chiral derivatization is a classical method to achieve this.

This process involves reacting the racemic sulfonamide with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like HPLC or gas chromatography. researchgate.netudl.cat After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. Furthermore, the known configuration of the CDA allows for the determination of the absolute configuration of the separated enantiomers, often with the aid of spectroscopic methods like NMR or X-ray crystallography. libretexts.orgstackexchange.com While specific CDAs for this compound have not been reported, reagents commonly used for the resolution of chiral amines and sulfonamides, such as chiral acids or isocyanates, could be employed. nih.govresearchgate.net

Development of Novel Derivatizing Reagents and Methodologies

The field of organic synthesis is continually evolving, with new reagents and methodologies being developed to facilitate the derivatization of complex molecules. For sulfonamides, novel reagents have been introduced to streamline their synthesis and functionalization. ekb.eg

Broader Context and Future Directions in 1 Methylcyclopentane 1 Sulfonamide Research

Role as a Model Compound in Cyclopentane (B165970) Chemistry

The presence of both a methyl group and a sulfonamide group on the same carbon (C1) introduces distinct steric and electronic effects. The steric bulk of these groups influences the conformational equilibrium of the cyclopentane ring. Studying this compound can provide valuable data on how a quaternary center bearing a polar, hydrogen-bonding sulfonamide group and a non-polar alkyl group modulates the puckering of the five-membered ring. This is critical for understanding more complex molecules where such a scaffold might be present.

Furthermore, the sulfonamide group's electron-withdrawing nature can affect the reactivity of adjacent positions on the ring. Research on this model system could elucidate these electronic effects, providing a baseline for predicting the chemical behavior of more complex cyclopentane derivatives used in medicinal chemistry and materials science. nih.govresearchgate.net

Potential for Catalytic Applications (e.g., as Chiral Ligands)

While 1-Methylcyclopentane-1-sulfonamide is itself an achiral molecule, its structure represents a valuable scaffold for the synthesis of chiral ligands. Asymmetric catalysis is a cornerstone of modern organic synthesis, heavily relying on the development of new and efficient chiral ligands to control the stereochemical outcome of reactions. Current time information in Bangalore, IN.snnu.edu.cn

Chiral sulfonamides, derived from chiral amines and diamines, have proven to be highly effective ligands in a variety of metal-catalyzed asymmetric transformations. ru.nl The general synthetic route to sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride, a process that can be adapted for this system.

A potential pathway to a chiral ligand based on this compound would involve the introduction of chirality. This could be achieved, for example, by synthesizing derivatives where the sulfonamide nitrogen is part of a chiral auxiliary or by introducing substituents on the cyclopentane ring itself through stereoselective synthesis. nih.gov The rigid, puckered nature of the cyclopentane backbone, combined with the defined stereochemistry of the substituents, could create a well-defined chiral pocket around a coordinated metal center, making such derivatives promising candidates for applications in asymmetric catalysis. snnu.edu.cnresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound and its potential derivatives relies on the application of advanced spectroscopic techniques. Modern Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful suite of tools for detailed structural elucidation in organic chemistry. numberanalytics.comethernet.edu.et

One-dimensional ¹H and ¹³C NMR spectra would provide initial information, but two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the cyclopentane ring, confirming the connectivity of the four methylene (B1212753) (-CH₂-) groups. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to assign the specific ¹³C signals for each of the methylene groups and the methyl group. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbon (C1). Long-range correlations (over two or three bonds) would be observed from the protons of the methyl group and the adjacent methylene groups (at C2 and C5) to the C1 carbon, confirming the substitution pattern. numberanalytics.comipb.pt Correlations from the sulfonamide N-H proton to C1 might also be observable.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is invaluable for determining the preferred conformation and relative stereochemistry in chiral derivatives. diva-portal.org

In addition to NMR, other spectroscopic methods are vital. Infrared (IR) spectroscopy would clearly show characteristic stretching frequencies for the N-H bond and the symmetric and asymmetric S=O stretches of the sulfonamide group, confirming its presence. mdpi.com

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | Protons on C2 ↔ Protons on C3Protons on C3 ↔ Protons on C4Protons on C4 ↔ Protons on C5 | Confirms the sequence of methylene groups in the cyclopentane ring. |

| HSQC | ¹H – ¹³C (1-bond) | Methyl Protons ↔ Methyl CarbonCH₂ Protons ↔ Corresponding CH₂ Carbons | Assigns the carbon signal for each protonated carbon atom. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Methyl Protons → C1 (Quaternary Carbon)Protons on C2/C5 → C1 (Quaternary Carbon) | Unambiguously identifies the quaternary C1 and confirms the attachment of the methyl group and the ring carbons to it. |

Interdisciplinary Research Opportunities in Organic and Theoretical Chemistry

The study of this compound provides fertile ground for synergistic research combining experimental organic chemistry and theoretical computational chemistry. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to predict and understand the molecule's properties before engaging in extensive lab work. mdpi.comsmolecule.com

Key areas for interdisciplinary investigation include:

Conformational Analysis: Theoretical calculations can model the potential energy surface of the cyclopentane ring, predicting the most stable envelope and twist conformations and the energy barriers between them. These predictions can then be correlated with experimental data from techniques like variable-temperature NMR.

Spectroscopic Prediction: Computational chemistry can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. mdpi.com Comparing these predicted values with experimental spectra aids in the definitive assignment of signals and validates the computational model. mdpi.com

Reactivity and Mechanism: Theoretical studies can model the transition states of potential reactions, providing insight into reaction mechanisms and predicting regioselectivity or stereoselectivity. For instance, exploring modern synthetic routes, such as photoredox-catalyzed cycloadditions to form substituted cyclopentanes, could be guided by computational modeling of the radical intermediates involved. bris.ac.uk

Exploring Non-covalent Interactions: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). Theoretical studies can quantify these interactions, as well as other subtle forces like polar–π interactions if aromatic groups are introduced in derivatives, which are crucial for understanding potential applications in catalysis or molecular recognition. vu.nlnih.gov

By integrating these disciplines, a much deeper understanding of the structure-property relationships of this compound and its derivatives can be achieved, accelerating the discovery of new applications.

Q & A

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Researchers should: (i) Replicate studies using standardized protocols (e.g., OECD guidelines); (ii) Perform dose-response curves with positive/negative controls; (iii) Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results; (iv) Apply meta-analysis tools to reconcile conflicting datasets .

Q. How can computational modeling enhance the design of this compound analogs with improved target selectivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution at the sulfonamide group). Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses with target proteins (e.g., carbonic anhydrase isoforms). Machine learning models (e.g., QSAR) prioritize substituents for synthesis based on ADMET profiles. Validation requires synthesis and in vitro testing of top candidates .

Q. What methodologies are recommended for elucidating the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in sulfonamide) tracks bond cleavage/formation via mass spectrometry. Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms. In situ IR or Raman spectroscopy monitors intermediate species. Computational transition-state analysis (Gaussian 16) identifies rate-determining steps. Comparative studies with deuterated analogs clarify hydrogen-transfer pathways .

Q. How should researchers design toxicity studies for this compound to meet regulatory standards for preclinical evaluation?

- Methodological Answer : Acute toxicity studies follow OECD 423 guidelines (fixed-dose procedure), while subchronic studies (28–90 days) assess organ-specific effects (histopathology, serum biomarkers). Genotoxicity is evaluated via Ames test (OECD 471) and micronucleus assay (OECD 487). Metabolic profiling (LC-MS/MS) identifies reactive metabolites. Data must comply with ICH M3(R2) and FDA Redbook criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.